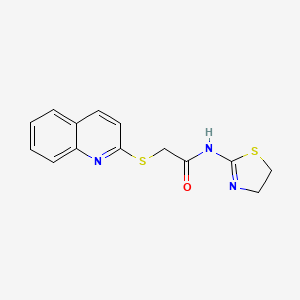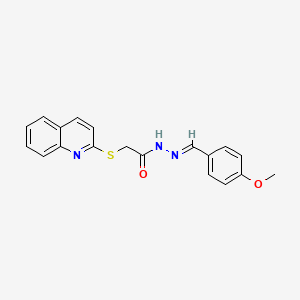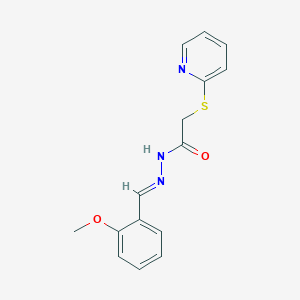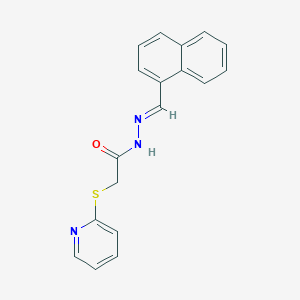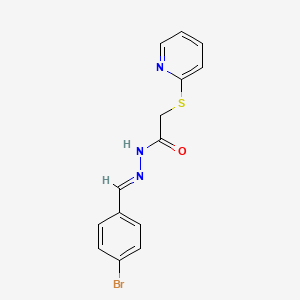
N'-(4-bromobenzylidene)-2-(2-pyridinylthio)acetohydrazide
Overview
Description
N'-(4-bromobenzylidene)-2-(2-pyridinylthio)acetohydrazide, also known as BBPTAH, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BBPTAH is a hydrazone derivative that exhibits a wide range of biological activities, including anti-inflammatory, anti-oxidant, and anti-tumor properties.
Scientific Research Applications
N'-(4-bromobenzylidene)-2-(2-pyridinylthio)acetohydrazide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and oxidative stress-related disorders. In cancer research, N'-(4-bromobenzylidene)-2-(2-pyridinylthio)acetohydrazide has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast, lung, and colon cancer. N'-(4-bromobenzylidene)-2-(2-pyridinylthio)acetohydrazide also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and reducing the expression of inflammatory genes. Additionally, N'-(4-bromobenzylidene)-2-(2-pyridinylthio)acetohydrazide has been shown to have potent anti-oxidant activity, which may be useful in the treatment of oxidative stress-related disorders such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The mechanism of action of N'-(4-bromobenzylidene)-2-(2-pyridinylthio)acetohydrazide is not fully understood, but it is believed to be related to its ability to modulate multiple signaling pathways. N'-(4-bromobenzylidene)-2-(2-pyridinylthio)acetohydrazide has been shown to inhibit the activity of protein kinases, which are key regulators of cell growth and survival. N'-(4-bromobenzylidene)-2-(2-pyridinylthio)acetohydrazide also activates the p53 pathway, leading to cell cycle arrest and apoptosis. Additionally, N'-(4-bromobenzylidene)-2-(2-pyridinylthio)acetohydrazide has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in inflammation.
Biochemical and Physiological Effects
N'-(4-bromobenzylidene)-2-(2-pyridinylthio)acetohydrazide exhibits a wide range of biochemical and physiological effects, including anti-tumor, anti-inflammatory, and anti-oxidant activities. N'-(4-bromobenzylidene)-2-(2-pyridinylthio)acetohydrazide has been shown to induce apoptosis in cancer cells by activating the intrinsic pathway, which involves the release of cytochrome c from the mitochondria and the activation of caspases. N'-(4-bromobenzylidene)-2-(2-pyridinylthio)acetohydrazide also inhibits the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and immune response. Additionally, N'-(4-bromobenzylidene)-2-(2-pyridinylthio)acetohydrazide has been shown to have potent anti-oxidant activity, which may be useful in the treatment of oxidative stress-related disorders.
Advantages and Limitations for Lab Experiments
N'-(4-bromobenzylidene)-2-(2-pyridinylthio)acetohydrazide has several advantages for lab experiments, including its ease of synthesis and its ability to modulate multiple signaling pathways. N'-(4-bromobenzylidene)-2-(2-pyridinylthio)acetohydrazide has been shown to be effective in various cancer cell lines, making it a promising candidate for further preclinical and clinical studies. However, N'-(4-bromobenzylidene)-2-(2-pyridinylthio)acetohydrazide has some limitations, including its poor solubility in water and its potential toxicity at high concentrations. Further studies are needed to determine the optimal dosage and delivery method for N'-(4-bromobenzylidene)-2-(2-pyridinylthio)acetohydrazide.
Future Directions
There are several future directions for N'-(4-bromobenzylidene)-2-(2-pyridinylthio)acetohydrazide research, including its potential use in combination therapy with other anti-cancer agents. N'-(4-bromobenzylidene)-2-(2-pyridinylthio)acetohydrazide has been shown to enhance the anti-tumor activity of several chemotherapy drugs, including cisplatin and doxorubicin. Additionally, N'-(4-bromobenzylidene)-2-(2-pyridinylthio)acetohydrazide may have potential applications in the treatment of other diseases, such as neurodegenerative disorders and autoimmune diseases. Further studies are needed to elucidate the mechanism of action of N'-(4-bromobenzylidene)-2-(2-pyridinylthio)acetohydrazide and its potential therapeutic applications in various diseases.
Conclusion
In conclusion, N'-(4-bromobenzylidene)-2-(2-pyridinylthio)acetohydrazide is a promising chemical compound that exhibits a wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-oxidant properties. N'-(4-bromobenzylidene)-2-(2-pyridinylthio)acetohydrazide has been shown to modulate multiple signaling pathways, making it a promising candidate for further preclinical and clinical studies. Further research is needed to determine the optimal dosage and delivery method for N'-(4-bromobenzylidene)-2-(2-pyridinylthio)acetohydrazide and its potential therapeutic applications in various diseases.
properties
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]-2-pyridin-2-ylsulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN3OS/c15-12-6-4-11(5-7-12)9-17-18-13(19)10-20-14-3-1-2-8-16-14/h1-9H,10H2,(H,18,19)/b17-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALRXIAFQLFSDK-RQZCQDPDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(=O)NN=CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=NC(=C1)SCC(=O)N/N=C/C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-(4-bromophenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[3-cyano-6-oxo-4-(2-thienyl)-1,4,5,6-tetrahydro-2-pyridinyl]thio}acetamide](/img/structure/B3833708.png)
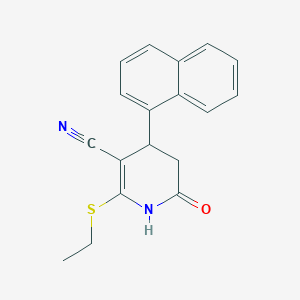
![2-[(3-cyano-4-isobutyl-5,6,7,8-tetrahydro-2-quinolinyl)thio]-N-phenylacetamide](/img/structure/B3833721.png)

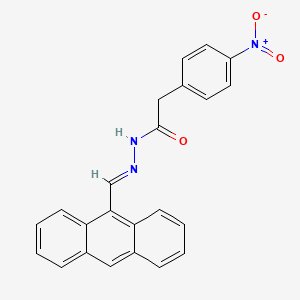
![4-({2-[(4-bromophenyl)amino]-2-oxoethyl}thio)-5-cyano-2-methyl-N-phenyl-3-azaspiro[5.5]undeca-1,4-diene-1-carboxamide](/img/structure/B3833736.png)
![ethyl N-[4-(allylamino)-6-chloro-1,3,5-triazin-2-yl]glycinate](/img/structure/B3833750.png)
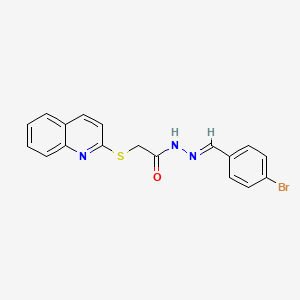
![N'-[4-(dimethylamino)benzylidene]-2-(2-quinolinylthio)acetohydrazide](/img/structure/B3833756.png)
